11-trans Leukotriene D4

概要

説明

11-trans レウコトリエンD4は、レウコトリエンD4のC-11二重結合異性体です。レウコトリエンD4は、保管中に温度依存性の遅い異性化を起こし、11-trans レウコトリエンD4を生成します。この化合物は、モルモット回腸、気管、および実質の収縮に対して、レウコトリエンD4の約10〜25%の効力を保持しています .

準備方法

合成経路および反応条件: 11-trans レウコトリエンD4は、レウコトリエンD4の異性化によって合成されます。このプロセスは温度依存性であり、保管中に時間とともにゆっくりと起こります .

工業生産方法: 11-trans レウコトリエンD4の工業生産には、異性化プロセスを促進するために、特定の温度条件下でレウコトリエンD4を制御された状態で保管することが含まれます。その後、化合物を精製して、所望の効力と純度レベルを実現します .

化学反応の分析

反応の種類: 11-trans レウコトリエンD4は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は化合物の還元型を生成する可能性があります .

4. 科学研究への応用

11-trans レウコトリエンD4は、次のようないくつかの科学研究への応用があります。

化学: レウコトリエン異性体とその化学的性質の研究における基準化合物として使用されます。

生物学: 炎症や免疫応答などの生物学的プロセスにおける役割について調査されています。

医学: 喘息やアレルギー性鼻炎などの疾患の治療における潜在的な治療用途について研究されています。

科学的研究の応用

Biological Applications

11-trans Leukotriene D4 plays a significant role in various biological processes, particularly in inflammation and immune responses. Its mechanisms include:

- Receptor Binding: It binds to specific leukotriene receptors (CysLT1 and CysLT2), triggering intracellular signaling pathways that lead to inflammation .

- Inflammatory Response: The compound is involved in the release of inflammatory cytokines and chemokines, contributing to vasodilation and increased vascular permeability .

Medical Research Applications

The therapeutic potential of this compound has been investigated in several medical contexts:

- Asthma Treatment: Studies indicate that antagonists targeting CysLT1 receptors can inhibit bronchoconstriction induced by leukotrienes, suggesting a potential role for this compound in asthma management .

- Cancer Research: Research has shown that the Cysteinyl leukotriene pathway may influence tumorigenesis. In particular, this compound has been studied for its role in promoting cell survival and proliferation in certain cancer cell lines .

Industry Applications

In the pharmaceutical industry, this compound serves as a reference compound for developing new drugs targeting leukotriene pathways. Its unique properties allow researchers to study structure-activity relationships among leukotrienes, aiding in drug discovery efforts aimed at treating inflammatory diseases .

| Compound | Potency (% of LTD4) | ED50 (nM) |

|---|---|---|

| This compound | 10-25% | 12-60 |

| Leukotriene D4 | 100% | - |

| Leukotriene C4 | Varies | - |

| Leukotriene E4 | Varies | - |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Receptor Binding | Binds to CysLT1 and CysLT2 receptors triggering signaling pathways |

| Cytokine Release | Induces the release of inflammatory mediators |

| Smooth Muscle Contraction | Causes contraction in smooth muscle tissues |

Case Studies

-

Asthma Management:

A study demonstrated that antagonists of CysLT1 receptors significantly reduced bronchoconstriction in asthmatic patients when exposed to leukotrienes. The involvement of this compound was highlighted as a key factor in mediating these responses . -

Cancer Cell Proliferation:

In vitro studies on chronic lymphocytic leukemia cells showed that stimulation with this compound resulted in increased cell viability and proliferation through activation of specific signaling pathways. The use of receptor antagonists led to reduced viability and increased apoptosis, indicating potential therapeutic strategies against certain cancers .

作用機序

11-trans レウコトリエンD4は、CysLT1やCysLT2などの特定のレウコトリエン受容体に結合することで作用を発揮します。この結合は、ミトゲン活性化タンパク質キナーゼ(MAPK)、ホスファチジルイノシトール3キナーゼ/タンパク質キナーゼB(PI3K/Akt)、核因子κB(NF-κB)などの細胞内シグナル伝達経路の活性化を引き起こします。これらの経路は、血管拡張、血管透過性の増加、炎症部位への免疫細胞の遊走を引き起こす、炎症性サイトカイン、ケモカイン、ヒスタミンの放出につながります .

類似化合物:

レウコトリエンD4: 親化合物であり、生物学的効果においてより強力です。

レウコトリエンC4: 同様の生物学的機能を持つ別のシステイニルレウコトリエンです。

レウコトリエンE4: レウコトリエンD4の代謝産物であり、異なる生物学的活性を持っています .

独自性: 11-trans レウコトリエンD4は、レウコトリエンD4に比べて効力が弱いため、レウコトリエンの構造活性相関を研究するための貴重なツールとなっています。異性化による生成は、レウコトリエン化合物の安定性と保管条件に関する洞察も提供します .

類似化合物との比較

Leukotriene D4: The parent compound, more potent in its biological effects.

Leukotriene C4: Another cysteinyl leukotriene with similar biological functions.

Leukotriene E4: A metabolite of Leukotriene D4 with distinct biological activities .

Uniqueness: 11-trans Leukotriene D4 is unique due to its reduced potency compared to Leukotriene D4, making it a valuable tool for studying the structure-activity relationships of leukotrienes. Its formation through isomerization also provides insights into the stability and storage conditions of leukotriene compounds .

生物活性

11-trans Leukotriene D4 (11-trans LTD4) is a significant metabolite and isomer of leukotriene D4 (LTD4), a potent inflammatory mediator involved in various biological processes. Understanding the biological activity of 11-trans LTD4 is crucial for its potential therapeutic applications, particularly in inflammatory diseases such as asthma and allergic rhinitis. This article explores its biochemical properties, mechanisms of action, and comparative potency with other leukotrienes.

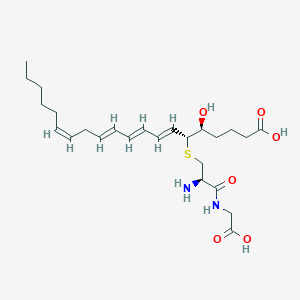

Chemical Structure and Properties

11-trans LTD4 is characterized by a C-11 double bond isomerization from its parent compound, LTD4. This structural modification results in approximately 10-25% of the biological potency of LTD4, particularly in inducing contraction of smooth muscle tissues in animal models such as guinea pigs . The chemical formula for 11-trans LTD4 is with a molecular weight of approximately 496.66 g/mol .

Target Receptors

The primary action of 11-trans LTD4 occurs through specific G-protein-coupled receptors, notably the Cysteinyl Leukotriene Receptor 1 (CysLT1) and CysLT2 receptors. These receptors mediate various physiological responses, including bronchoconstriction and inflammation .

Biochemical Pathways

Upon binding to its receptors, 11-trans LTD4 activates intracellular signaling pathways involving phosphatidylinositol-calcium second messengers. This leads to:

- Smooth Muscle Contraction : Induction of bronchoconstriction and contraction in gastrointestinal tissues.

- Inflammatory Response : Promotion of edema and eosinophil migration to sites of inflammation.

- Gene Expression Modulation : Upregulation of proteins such as aquaporin 4 (AQP4), which plays a role in brain edema regulation following inflammatory stimuli .

Inflammation and Immune Response

Leukotrienes, including 11-trans LTD4, are pivotal in both acute and chronic inflammatory responses. They contribute to conditions such as asthma by promoting airway hyperreactivity and mucus production. Studies indicate that 11-trans LTD4 can enhance AQP4 expression in astrocytes, suggesting its role in modulating brain edema during inflammatory conditions .

Case Studies

- Asthma Models : In animal studies, microinjection of 11-trans LTD4 into the lungs resulted in significant airway constriction and increased vascular permeability, demonstrating its potent role as an inflammatory mediator .

- Brain Edema Studies : Research has shown that 11-trans LTD4 can induce brain edema through CysLT receptor activation, highlighting its implications in neurological conditions associated with inflammation .

Comparative Potency with Other Leukotrienes

The potency of 11-trans LTD4 is notably lower than that of its parent compound, LTD4. The following table summarizes the comparative biological activities:

| Compound | Potency (Relative) | Biological Effects |

|---|---|---|

| LTD4 | Highest | Strong bronchoconstriction, pro-inflammatory effects |

| 11-trans LTD4 | Moderate (10-25%) | Reduced bronchoconstriction compared to LTD4 |

| LTC4 | High | Similar effects as LTD4 but with different receptor interactions |

| LTE4 | Lower | Distinct biological activities; less potent overall |

特性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-KJGJJCHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。